N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O4 It is characterized by the presence of a benzamide group attached to a 2-methoxy-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxy-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired benzamide product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-methoxy-4-aminophenylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitrobenzoic acid and aniline.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)benzamide
- 4-methoxy-N-(4-nitrophenyl)benzamide
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
- 2-methoxy-N-(4-nitrophenyl)benzylamine
Uniqueness
N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
N-(2-methoxy-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a methoxy group and a nitro group on the phenyl ring, which are critical for its biological activity. The structural formula can be represented as follows:
This compound is characterized by its benzamide structure, which allows for hydrogen bonding interactions with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors, leading to various biological responses. This includes competitive inhibition in pathways such as bacterial folic acid synthesis through para-aminobenzoic acid.
- Bioreduction of the Nitro Group : The nitro group can undergo bioreduction in biological systems, forming reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .
- Influence on Signaling Pathways : It modulates pathways related to inflammation and cell proliferation, affecting cellular growth and survival .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various cell lines:
- MCF-7 Breast Cancer Cells : In vitro studies show cytotoxic effects with IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity .
- Mechanism : The compound inhibits tubulin polymerization and interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .
Cell Line | IC50 Value (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 - 33 | Tubulin polymerization inhibition |
MDA-MB-231 (TNBC) | 23 - 33 | Colchicine-binding site interaction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : Similar to sulfonamides, it may inhibit bacterial folic acid synthesis, contributing to its antibacterial effects.
Anti-inflammatory Effects
Research indicates that this compound may induce changes in inflammation pathways:
- Target Pathways : It likely affects multiple pathways related to inflammation and pain perception due to its structural features.
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines, including MCF-7 and HCT 116, with varying IC50 values indicating selective potency against specific types of cancer .
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited unique biological activities due to the specific positioning of functional groups. This arrangement enhances its binding affinity and overall efficacy against targeted biological systems .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKVZCXBHLLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296490 | |
Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38259-78-8 | |
Record name | NSC109603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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